Oxyacanthan is a compound derived from the plant Crataegus oxyacantha, commonly known as hawthorn. This flowering shrub belongs to the Rosaceae family and is recognized for its medicinal properties, particularly in cardiovascular health. The plant contains a variety of bioactive compounds, including triterpenic acids, flavonoids, and polyphenols, which contribute to its therapeutic effects. Notably, the leaves, flowers, and berries of hawthorn are rich in oligomeric procyanidins and flavonoids like hyperoside and quercetin, which are believed to play significant roles in its pharmacological activities .
Oxyacanthan exhibits a range of biological activities, particularly in cardiovascular health. It has been shown to possess hypotensive effects, improve lipid profiles, and enhance coronary blood flow. Clinical studies have demonstrated its efficacy in treating conditions such as heart failure, angina pectoris, and mild cardiac rhythm disturbances . Moreover, the compound's antioxidant properties contribute to its neuroprotective effects against oxidative damage in brain tissues . Other reported activities include anxiolytic effects and immunomodulatory properties .
Synthesis of oxyacanthan typically involves extraction from hawthorn plant materials using various solvents such as methanol or ethanol. The extraction process may include maceration or percolation techniques followed by fractionation using chromatography methods to isolate specific compounds . For instance, a study detailed the extraction of bioactive components from dried Crataegus oxyacantha twigs using methanol, leading to the isolation of several compounds through successive partitioning and chromatography .
Studies on the interactions of oxyacanthan have highlighted its role in modulating various biochemical pathways. For example, research indicates that hawthorn extracts can influence enzyme activities related to oxidative stress management, such as superoxide dismutase and catalase . Furthermore, the interaction between oxyacanthan and other pharmacological agents has been investigated for potential synergistic effects in treating cardiovascular diseases . The compound's ability to affect neurotransmitter levels also suggests possible interactions with neuropharmacological treatments.
Oxyacanthan shares similarities with several other compounds derived from plants known for their health benefits. Below is a comparison with notable similar compounds:
| Compound Name | Source Plant | Key Activities | Unique Features |
|---|---|---|---|
| Oligomeric Procyanidins | Various (e.g., grape seeds) | Antioxidant, cardioprotective | Stronger focus on vascular health |
| Hyperoside | Crataegus species | Antioxidant, anti-inflammatory | Specific activity against oxidative stress |
| Quercetin | Onions, apples | Antioxidant, antihistamine | Broad-spectrum anti-inflammatory properties |
| Ursolic Acid | Rosemary | Anti-inflammatory, muscle growth | Unique role in muscle hypertrophy |
| Epicatechin | Cocoa | Cardioprotective | Notable for enhancing endothelial function |
Oxyacanthan's uniqueness lies in its specific combination of flavonoids and triterpenes that target cardiovascular health while also exhibiting neuroprotective properties not commonly associated with other similar compounds.
Oxyacanthan demonstrates limited aqueous solubility, classified as insoluble in water [1]. This hydrophobic character stems from its large molecular framework comprising aromatic rings and methoxy substituents, resulting in a high lipophilicity coefficient (LogP = 6.735) [2]. The polar surface area of 72.86 Ų indicates moderate polar character despite the overall hydrophobic nature [2].
The compound's solubility characteristics are significantly influenced by its molecular weight of 608.7 g/mol [3] and the presence of multiple functional groups. The three methoxy groups and one hydroxyl group provide limited hydrogen bonding capacity, but the extensive aromatic system dominates the solubility profile [4] [5]. In organic solvents, oxyacanthan exhibits enhanced solubility, particularly in methanol and ethanol-based extraction systems, which are commonly employed for isolation from plant sources [6] [7].
The density of 1.204 g/cm³ [2] reflects the compact molecular packing influenced by intermolecular interactions. The solubility parameters are further characterized by the compound's tendency to form stable complexes in organic media while maintaining poor water solubility under physiological conditions.
Oxyacanthan exhibits distinctive ¹H and ¹³C NMR characteristics that facilitate structural elucidation [8]. The compound's complex aromatic system produces multiple signals in the aromatic region, while the aliphatic protons of the tetrahydroisoquinoline rings appear as characteristic multiplets [5]. The methoxy groups display sharp singlets around 3.8-4.0 ppm in ¹H NMR, providing valuable structural markers [8].
Two-dimensional NMR techniques, including COSY and HETCOR experiments, have proven essential for complete assignment of the complex structure [8]. The stereochemistry at positions C1 and C14 can be determined through NOE spectroscopy, revealing the spatial relationships between different molecular segments [5].
The UV-Vis spectrum of oxyacanthan displays absorption bands characteristic of bisbenzylisoquinoline alkaloids [9]. The extended conjugated aromatic system produces intense absorption in the ultraviolet region, with typical maxima observed around 275-280 nm [9]. These spectroscopic features are consistent with the presence of substituted aromatic rings and can be utilized for identification and quantification purposes.
Infrared spectroscopy reveals characteristic C-H stretch vibrations around 2960 cm⁻¹ for methyl groups and aromatic C=C stretches in the fingerprint region [10]. The hydroxyl group produces a broad O-H stretch, while the ether linkages contribute to the complex pattern in the 1000-1300 cm⁻¹ region [10].
Mass spectrometric analysis confirms the molecular ion peak at m/z 608.7 [9], consistent with the molecular formula C₃₇H₄₀N₂O₆. Fragmentation patterns typically involve loss of methoxy groups and cleavage of the central ether linkages, providing structural information for identification purposes [9].
Oxyacanthan demonstrates limited stability in aqueous solutions, particularly under extreme pH conditions [11]. The compound undergoes hydrolytic degradation that primarily affects the ether linkages and methoxy substituents [11]. Under acidic conditions, protonation of the tertiary amine groups increases susceptibility to nucleophilic attack, leading to structural modifications [11].
Light exposure can induce photodegradation reactions, particularly affecting the aromatic chromophores [12]. The extended conjugated system makes oxyacanthan susceptible to photoisomerization and oxidative degradation upon UV irradiation [12]. Protective storage conditions involving light exclusion are recommended to maintain chemical integrity [12].
The compound exhibits moderate thermal stability with a boiling point of 707°C at 760 mmHg and a flash point of 381.4°C [2]. However, prolonged exposure to elevated temperatures can lead to thermal decomposition involving dehydration, demethylation, and ring-opening reactions [11]. The melting point remains undetermined in available literature, suggesting possible decomposition before melting [2].
The tertiary amine groups in oxyacanthan's tetrahydroisoquinoline rings exhibit nucleophilic character, readily forming salts with acids [4]. The pKb value of 6.25 [1] indicates moderate basicity, allowing for acid-base reactions under physiological conditions. These amine centers can undergo alkylation reactions and serve as coordination sites for metal complexes [4].
The three methoxy substituents provide electron-donating effects that influence the overall reactivity profile [4]. These groups are susceptible to demethylation reactions under strong acidic or basic conditions, potentially yielding corresponding phenolic compounds [11]. The methoxy groups also contribute to the compound's lipophilic character and influence biological activity [5].
The single hydroxyl group at position 12' participates in hydrogen bonding interactions [4] and can undergo typical alcohol reactions including oxidation to ketones and acylation to esters [4]. This functional group plays a crucial role in intermolecular interactions and potential biological activity [4].
The aromatic ring systems can undergo electrophilic aromatic substitution reactions, including halogenation and nitration under appropriate conditions [4]. The electron-donating methoxy substituents activate the rings toward electrophilic attack, influencing regioselectivity [5].
Crystallographic studies reveal that oxyacanthan adopts helical chain conformations stabilized by intermolecular hydrogen bonding [4]. The molecule contains two heterocyclic rings with distinct conformations: one adopting a half-boat configuration while the other exists in an intermediate conformation between half-boat and half-chair [4].
The stereochemistry at positions C1 and C14 significantly influences the three-dimensional structure and biological activity [4]. The R,S configuration creates specific spatial arrangements that affect receptor binding and pharmacological properties [14].
Intramolecular hydrogen bonding occurs between the hydroxyl group and amine nitrogen atoms, contributing to conformational stability [4]. The NH···O hydrogen bond distance of 2.03 Å indicates moderate interaction strength [15]. These interactions influence the compound's physical properties and biological activity profile [4].
The partition coefficient of 5.23 [1] reflects the compound's lipophilic nature and membrane permeability characteristics. The index of refraction (1.601) [2] indicates significant optical activity related to the aromatic chromophores and stereogenic centers [2].
The complex three-dimensional structure enables specific molecular recognition through multiple interaction modes including hydrogen bonding, π-π stacking, and hydrophobic interactions [16]. The bisbenzylisoquinoline scaffold provides a rigid framework that facilitates enzyme binding and receptor interactions [16].
The differential reactivity of the two amine nitrogen atoms, as predicted by analogy with tetrandrine, suggests that one nitrogen has unrestricted access to its lone pair while the other displays reduced reactivity due to steric hindrance [4]. This asymmetric reactivity pattern influences the compound's chemical behavior and biological activity profile.
The structural features of oxyacanthan, including the aromatic ring systems, amine functionalities, and methoxy substituents, contribute to its pharmacological activity [17] [16]. The rigid polycyclic framework provides conformational constraints that enhance binding selectivity for specific biological targets [16].